Methyl 2-chloro-3-(trifluoromethyl)benzoate Methyl 2-chloro-3-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 378231-19-7
VCID: VC4063431
InChI: InChI=1S/C9H6ClF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3
SMILES: COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl
Molecular Formula: C9H6ClF3O2
Molecular Weight: 238.59 g/mol

Methyl 2-chloro-3-(trifluoromethyl)benzoate

CAS No.: 378231-19-7

Cat. No.: VC4063431

Molecular Formula: C9H6ClF3O2

Molecular Weight: 238.59 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-3-(trifluoromethyl)benzoate - 378231-19-7

Specification

CAS No. 378231-19-7
Molecular Formula C9H6ClF3O2
Molecular Weight 238.59 g/mol
IUPAC Name methyl 2-chloro-3-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C9H6ClF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3
Standard InChI Key LEECXUQPLLXGGK-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl
Canonical SMILES COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s molecular formula is C₁₀H₇ClF₃O₂, with a molecular weight of 257.61 g/mol. The chlorine and trifluoromethyl groups occupy adjacent positions on the benzene ring, creating steric and electronic effects that differentiate it from its isomers. For comparison, methyl 2-chloro-5-(trifluoromethyl)benzoate (a meta-substituted analog) exhibits distinct NMR characteristics due to variations in substituent orientation.

Table 1: Comparative Substituent Effects on Benzoate Isomers

CompoundSubstituent Positionsδ¹⁹F NMR (ppm)δ¹H NMR (Aromatic)
Methyl 2-chloro-3-CF₃-benzoate2-Cl, 3-CF₃-59 to -62*7.4–8.1 (m)*
Methyl 2-chloro-5-CF₃-benzoate2-Cl, 5-CF₃-62.778.14 (d, J=8.0 Hz)
Methyl 4-CF₃-benzoate 4-CF₃-59.797.68 (d, J=8.0 Hz)

*Predicted based on analogous compounds .

Spectroscopic Characteristics

The trifluoromethyl group induces significant deshielding in ¹⁹F NMR, typically appearing as a singlet between δ -59 to -62 ppm for ortho-substituted derivatives . In ¹H NMR, the aromatic protons resonate as multiplet signals between δ 7.4–8.1 ppm, with coupling patterns dependent on substituent proximity .

Synthesis and Optimization Strategies

General Synthetic Routes

The synthesis of methyl 2-chloro-3-(trifluoromethyl)benzoate likely follows methodologies established for related trifluoromethylated benzoates:

  • Esterification of Pre-Functionalized Benzoic Acids:

    • Starting with 2-chloro-3-(trifluoromethyl)benzoic acid, esterification with methanol under acidic conditions (e.g., H₂SO₄ or SOCl₂) yields the target ester.

    • Key Reaction:

      2-Cl-3-CF₃-C₆H₃COOH+CH₃OHH⁺2-Cl-3-CF₃-C₆H₃COOCH₃+H₂O\text{2-Cl-3-CF₃-C₆H₃COOH} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{2-Cl-3-CF₃-C₆H₃COOCH₃} + \text{H₂O}

      Yields for analogous reactions range from 70–86% .

  • Direct Trifluoromethylation:

    • Copper-mediated trifluoromethylation of methyl 2-chlorobenzoate using reagents like Cu(O₂CF₂SO₂F)₂ in DMF at 60°C . This method is effective for introducing CF₃ groups into electron-deficient aromatic systems.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Esterification70–86>95Acid catalyst handling
Direct CF₃ Insertion 65–8190–95Side reactions with ortho-Cl

Reaction Optimization

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation efficiency by stabilizing Cu intermediates .

  • Catalyst Loading: Stoichiometric Cu(O₂CF₂SO₂F)₂ (2 equiv.) maximizes CF₃ incorporation while minimizing halogen scrambling .

Physicochemical Properties and Reactivity

Thermal and Solubility Profiles

  • Melting Point: Estimated 45–50°C (lower than para-substituted analogs due to reduced symmetry).

  • Lipophilicity: LogP ≈ 2.8 (calculated), enhanced by the -CF₃ group’s hydrophobicity.

  • Solubility: Sparingly soluble in water (<0.1 g/L), miscible with organic solvents (e.g., ethanol, ethyl acetate).

Reactivity in Substitution Reactions

The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling derivatization:

2-Cl-3-CF₃-C₆H₃COOCH₃+NH₃2-NH₂-3-CF₃-C₆H₃COOCH₃+HCl\text{2-Cl-3-CF₃-C₆H₃COOCH₃} + \text{NH₃} \rightarrow \text{2-NH₂-3-CF₃-C₆H₃COOCH₃} + \text{HCl}

Reaction rates are modulated by the electron-withdrawing -CF₃ group, which activates the ring toward SNAr.

Applications in Agrochemical and Pharmaceutical Research

Herbicidal Activity

Methyl 2-chloro-3-(trifluoromethyl)benzoate serves as a precursor to pyrimidinyl benzoate herbicides, analogous to butafenacil. The -CF₃ group enhances herbicidal potency by improving membrane permeability and target-site binding.

Pharmaceutical Intermediate

  • Enzyme Inhibition: The compound’s analogs inhibit reverse transcriptase and proteases, with IC₅₀ values in the micromolar range.

  • Antimicrobial Potential: Structural similarity to active benzoates suggests utility against Gram-positive bacteria.

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